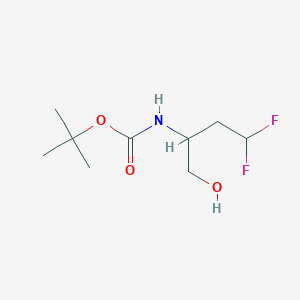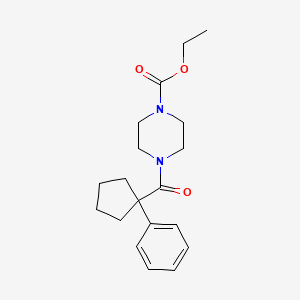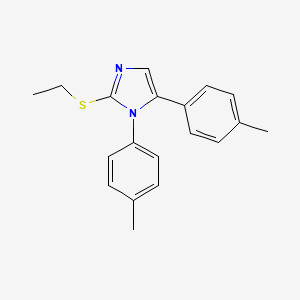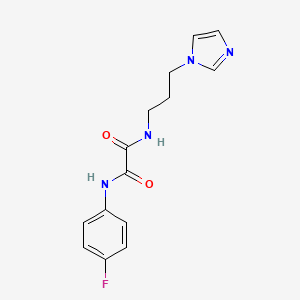
methyl 2-((4-methyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , methyl 2-((4-methyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, is part of a class of chemicals that exhibit a range of biological activities and possess unique chemical properties due to their structural complexity. The interest in these compounds typically stems from their potential applications in various fields such as medicinal chemistry, due to their diverse physiological activities.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves the reaction of amino-triazole precursors with various acyl chlorides or esters to introduce the desired substituents at specific positions on the triazole ring. For instance, similar compounds have been synthesized by reacting amino-triazole with acetyl chloride in the presence of a base, followed by esterification or amidation to introduce specific functional groups (Xue et al., 2008).
Molecular Structure Analysis
The molecular structure of similar triazole derivatives has been characterized using techniques such as X-ray crystallography, demonstrating the planarity of the triazole ring and the spatial orientation of substituents, which significantly influence the molecule's reactivity and interaction with biological targets (Karczmarzyk et al., 2012).
Aplicaciones Científicas De Investigación
Biological Activities and Synthesis
Methyl 2-((4-Methyl-5-((3-Methylbenzamido)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate and its derivatives have been explored for various biological activities. Studies have shown that these compounds exhibit a range of biological activities, such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties (Salionov, 2015). They are also potential intermediates for synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures.
Structural Assessment and Complex Formation
The structural assessment of these compounds and their ability to form complexes has been a subject of interest. For example, the formation of a Hg(II) complex with a derivative of this compound has been studied, providing insights into its molecular and supramolecular structures (Castiñeiras, García-Santos, & Saa, 2018).
Metabolism and Pharmacokinetics
Research on the metabolism of related triazole derivatives has revealed the determination of the structure of main metabolites through advanced techniques like chromatography and mass spectrometry detection (Varynskyi & Kaplaushenko, 2020). This is crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds.
Enzyme Inhibition Properties
The derivatives of Methyl 2-((4-Methyl-5-((3-Methylbenzamido)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate have been investigated for their potential as enzyme inhibitors. For instance, some novel heterocyclic compounds derived from related triazoles have shown significant lipase and α-glucosidase inhibition properties, suggesting their potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Optical Activity and Pharmaceutical Development
Studies on the optical activity of S-derivatives of triazoles, including compounds similar to Methyl 2-((4-Methyl-5-((3-Methylbenzamido)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate, are crucial for developing new pharmaceuticals. The optical activity of these compounds is significant for their biological effects and potential drug development (Karpun, Borsuk, Kucherenko, & Parchenko, 2022).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It can be inferred from related compounds that it may involve interactions with cellular targets, leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have a broad range of biological activities .
Propiedades
IUPAC Name |
methyl 2-[[4-methyl-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-5-4-6-11(7-10)14(21)16-8-12-17-18-15(19(12)2)23-9-13(20)22-3/h4-7H,8-9H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWOCZJHPXJBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2481782.png)




![N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2481790.png)
![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)
![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide](/img/structure/B2481802.png)
![6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481803.png)
